molecular formula C22H20N2O B13114222 2-(4-Methoxylbenzyl)-3-(4-methylphenyl)-2H-indazole CAS No. 872682-09-2

2-(4-Methoxylbenzyl)-3-(4-methylphenyl)-2H-indazole

Cat. No.: B13114222
CAS No.: 872682-09-2
M. Wt: 328.4 g/mol
InChI Key: WGFNKMREZUSWJF-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzyl)-3-(p-tolyl)-2H-indazole is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxybenzyl)-3-(p-tolyl)-2H-indazole typically involves the reaction of 4-methoxybenzyl chloride with 3-(p-tolyl)-2H-indazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzyl)-3-(p-tolyl)-2H-indazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(4-hydroxybenzyl)-3-(p-tolyl)-2H-indazole.

    Reduction: Formation of 2-(4-methoxybenzyl)-3-(p-tolyl)-2H-indazole with an amine group.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

2-(4-Methoxybenzyl)-3-(p-tolyl)-2H-indazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 2-(4-methoxybenzyl)-3-(p-tolyl)-2H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The methoxybenzyl and p-tolyl groups enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxybenzyl)-3-(p-tolyl)-2H-indazole
  • 2-(4-Methoxybenzyl)-3-(p-tolyl)-2H-benzimidazole
  • 2-(4-Methoxybenzyl)-3-(p-tolyl)-2H-pyrrole

Uniqueness

2-(4-Methoxybenzyl)-3-(p-tolyl)-2H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxybenzyl and p-tolyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

872682-09-2

Molecular Formula

C22H20N2O

Molecular Weight

328.4 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)indazole

InChI

InChI=1S/C22H20N2O/c1-16-7-11-18(12-8-16)22-20-5-3-4-6-21(20)23-24(22)15-17-9-13-19(25-2)14-10-17/h3-14H,15H2,1-2H3

InChI Key

WGFNKMREZUSWJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=CC=CC3=NN2CC4=CC=C(C=C4)OC

Origin of Product

United States

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